molecular formula C15H19N3OS B2641122 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 869345-27-7

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2641122
CAS No.: 869345-27-7
M. Wt: 289.4
InChI Key: ZADOCFYYMXNSDG-UHFFFAOYSA-N
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Description

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2,6-diethylphenyl isothiocyanate with 2-mercaptoimidazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. It is also being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving thiol-containing enzymes. It serves as a tool for understanding enzyme mechanisms and developing enzyme inhibitors.

    Material Science: Due to its unique chemical structure, the compound is being studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Agriculture: The compound’s antimicrobial properties make it a candidate for use in agricultural applications, such as crop protection and preservation.

Mechanism of Action

The mechanism of action of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming covalent or non-covalent interactions. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other imidazole derivatives, such as:

    2-((1-(2,6-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in biological activity and chemical reactivity.

    2-((1-(2,4,6-trimethylphenyl)-1H-imidazol-2-yl)thio)acetamide: The presence of additional methyl groups can enhance steric hindrance and affect the compound’s interaction with molecular targets.

    2-((1-(2,6-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: The presence of methoxy groups can influence the compound’s solubility and electronic properties, leading to variations in its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-11-6-5-7-12(4-2)14(11)18-9-8-17-15(18)20-10-13(16)19/h5-9H,3-4,10H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADOCFYYMXNSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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